Cas no 35623-11-1 (3-(Methylamino)sulphonylbenzoic Acid)

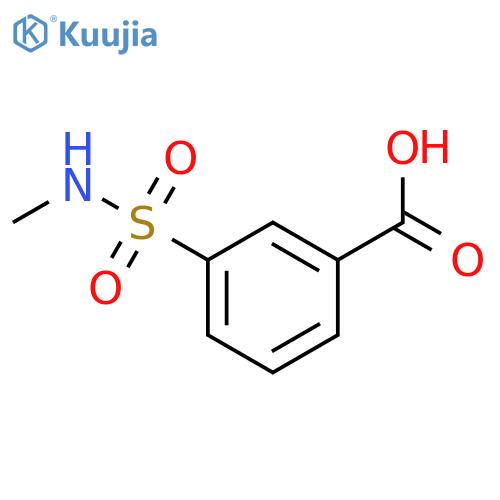

35623-11-1 structure

商品名:3-(Methylamino)sulphonylbenzoic Acid

3-(Methylamino)sulphonylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-(N-Methylsulfamoyl)benzoic acid

- 3-[(Methylamino)sulphonyl]benzoic Acid

- 3-(methylsulfamoyl)benzoic acid

- 3-[(Methylamino)sulfonyl]benzenecarboxylic acid

- 3-[(methylamino)sulfonyl]benzoic acid

- Benzoic acid,3-[(methylamino)sulfonyl]-

- 3-methylsulfamoyl-benzoic acid

- 4-[(methylamino)sulfonyl]-2-biphenylcarboxylic acid

- 3-Methylsulfamoylbenzoic acid

- NSC 74787

- Benzoic acid, 3-[(methylamino)sulfonyl]-

- NSC74787

- PubChem20090

- Oprea1_641871

- 3-(Methylsulphamoyl)benzoic acid

- UTZKLODUDPSLBT-UHFFFAOYSA-N

- HMS1755L18

- SBB095105

- BBL029755

- STK9

- 35623-11-1

- AMY20240

- DTXSID70291307

- 3-AMINO-4-(CYCLOHEXYLAMINO)BENZOICACIDMETHYLESTER

- BB 0237865

- SY003085

- EN300-00533

- A874566

- MFCD02707876

- 3-[(Methylamino)sulphonyl]benzoicAcid

- AKOS000114987

- J-510920

- LB-0716

- SB79194

- FT-0681181

- NSC-74787

- Z53038386

- SCHEMBL35539

- CS-0150988

- STK982293

- XH1203

- 3-(Methylamino)sulphonylbenzoic Acid

-

- MDL: MFCD02707876

- インチ: 1S/C8H9NO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)

- InChIKey: UTZKLODUDPSLBT-UHFFFAOYSA-N

- ほほえんだ: S(C1=C([H])C([H])=C([H])C(C(=O)O[H])=C1[H])(N([H])C([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 215.02500

- どういたいしつりょう: 215.025

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 91.8

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.410±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 217-218 ºC

- ふってん: 428.2 ℃ at 760 mmHg

- フラッシュポイント: 212.7℃

- ようかいど: 微溶性(9.7 g/l)(25ºC)、

- PSA: 91.85000

- LogP: 1.76460

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3-(Methylamino)sulphonylbenzoic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315 (100%) H319 (100%) H335 (100%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(Methylamino)sulphonylbenzoic Acid 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

3-(Methylamino)sulphonylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221628-25g |

3-[(Methylamino)sulphonyl]benzoic Acid |

35623-11-1 | 97% | 25g |

¥2902.00 | 2024-05-17 | |

| Ambeed | A902109-1g |

3-[(Methylamino)sulphonyl]benzoic Acid |

35623-11-1 | 97% | 1g |

$30.0 | 2025-02-24 | |

| Fluorochem | 218272-1g |

3-(N-Methylsulfamoyl)benzoic acid |

35623-11-1 | 95% | 1g |

£22.00 | 2022-03-01 | |

| Alichem | A019094909-5g |

3-(N-Methylsulfamoyl)benzoic acid |

35623-11-1 | 97% | 5g |

$207.76 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047937-1g |

3-(Methylamino)sulphonylbenzoic Acid |

35623-11-1 | >95% | 1g |

957.0CNY | 2021-07-07 | |

| Fluorochem | 218272-5g |

3-(N-Methylsulfamoyl)benzoic acid |

35623-11-1 | 95% | 5g |

£95.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047937-5g |

3-(Methylamino)sulphonylbenzoic Acid |

35623-11-1 | >95% | 5g |

2014.0CNY | 2021-07-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M75540-1g |

3-(N-Methylsulfamoyl)benzoic acid |

35623-11-1 | 1g |

¥576.0 | 2021-09-04 | ||

| Apollo Scientific | OR14836-1g |

3-(Methylsulphamoyl)benzoic acid |

35623-11-1 | 1g |

£45.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221628-5g |

3-[(Methylamino)sulphonyl]benzoic Acid |

35623-11-1 | 97% | 5g |

¥845.00 | 2024-05-17 |

3-(Methylamino)sulphonylbenzoic Acid 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

35623-11-1 (3-(Methylamino)sulphonylbenzoic Acid) 関連製品

- 1206-37-7(4-(dimethylsulfamoyl)benzoic acid)

- 7326-75-2(3-(N-Propylsulfamoyl)benzoic acid)

- 7326-73-0(3-Dimethylsulfamoylbenzoic acid)

- 10252-63-8(4-(Methylamino)sulfonylbenzoic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35623-11-1)3-(Methylamino)sulphonylbenzoic Acid

清らかである:99%

はかる:25g

価格 ($):360.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:35623-11-1)3-[(Methylamino)sulphonyl]benzoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ